![molecular formula C15H19N3O3 B1390943 1-(4-Isopropoxyphenyl)-5-propyl-1,2,3-triazole-4-carboxylic acid CAS No. 1094373-45-1](/img/structure/B1390943.png)
1-(4-Isopropoxyphenyl)-5-propyl-1,2,3-triazole-4-carboxylic acid
Overview
Description
1-(4-Isopropoxyphenyl)-5-propyl-1,2,3-triazole-4-carboxylic acid is a useful research compound. Its molecular formula is C15H19N3O3 and its molecular weight is 289.33 g/mol. The purity is usually 95%.
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Biological Activity
1-(4-Isopropoxyphenyl)-5-propyl-1,2,3-triazole-4-carboxylic acid is a synthetic organic compound classified as a triazole derivative. Triazoles are five-membered heterocyclic compounds that are notable for their diverse biological activities, including antimicrobial and anticancer properties. This article examines the biological activity of this specific compound, focusing on its pharmacological significance, mechanisms of action, and comparative analysis with similar compounds.
Chemical Structure and Properties
The compound features a triazole ring substituted with a propyl group at the 5-position and an isopropoxyphenyl group at the 1-position. The carboxylic acid group at the 4-position enhances its reactivity and potential for forming hydrogen bonds.
Property | Value |
---|---|
IUPAC Name | 1-(4-Isopropoxyphenyl)-5-propyl-1H-1,2,3-triazole-4-carboxylic acid |
Molecular Formula | C15H19N3O3 |
Molecular Weight | 273.33 g/mol |
CAS Number | 1097050-94-6 |
Biological Activity Overview
Research indicates that triazole derivatives exhibit a wide range of biological activities. Specific investigations into this compound have highlighted its potential in various therapeutic areas:
Antimicrobial Activity
Studies have shown that triazoles can possess significant antimicrobial properties. For instance, derivatives similar to this compound have demonstrated effectiveness against various bacterial strains and fungi. The mechanism often involves inhibition of enzyme activity critical for microbial survival.
Anticancer Properties
Recent research has focused on the anticancer potential of triazole derivatives. In vitro studies have indicated that compounds with similar structures can inhibit the proliferation of cancer cells by inducing apoptosis and disrupting cell cycle progression. The specific pathways involved include the modulation of signaling pathways such as PI3K/Akt and MAPK.
The biological activity of this compound can be attributed to its interaction with various molecular targets:
- Enzyme Inhibition : The triazole ring can bind to enzymes involved in critical metabolic pathways, leading to reduced enzymatic activity.
- Receptor Modulation : The presence of the carboxylic acid group enhances binding affinity to receptors, potentially modulating their activity.
- Reactive Oxygen Species (ROS) Interaction : Some studies suggest that these compounds may influence ROS levels, contributing to their cytotoxic effects against cancer cells.
Comparative Analysis
To better understand the uniqueness of this compound, it is useful to compare it with other triazole derivatives:
Compound | Biological Activity | Notable Features |
---|---|---|
1-[3-(propan-2-yl)phenyl]-5-propyl-1H-1,2,3-triazole-4-carboxylic acid | Antimicrobial, Anticancer | Lacks isopropoxy group |
5-propyl-1H-1,2,3-triazole-4-carboxylic acid | Anticancer | No phenyl substitution |
1-[3-(propan-2-yl)phenyl]-1H-1,2,3-triazole | Antimicrobial | Lacks carboxylic acid group |
Case Studies
Several case studies have documented the efficacy of triazole derivatives in clinical settings:
- Anticancer Efficacy : A study published in Journal of Medicinal Chemistry highlighted a series of triazole derivatives that exhibited potent anticancer activity against various human cancer cell lines. The study found that modifications in substituents significantly influenced biological activity and selectivity towards cancer cells .
- Antimicrobial Activity : Another investigation focused on a related triazole compound demonstrated effective inhibition against gram-positive and gram-negative bacteria. The study emphasized structure-activity relationships that could guide future synthesis of more potent antimicrobial agents .
Scientific Research Applications
Pharmaceutical Applications
Antifungal Activity
1-(4-Isopropoxyphenyl)-5-propyl-1,2,3-triazole-4-carboxylic acid has shown significant antifungal properties. Triazole derivatives are widely used in the treatment of fungal infections due to their mechanism of inhibiting ergosterol synthesis in fungal cell membranes. Studies have demonstrated that compounds in this class can effectively combat various strains of fungi, including those resistant to conventional treatments .
Anticancer Properties
Research indicates that triazole derivatives possess anticancer properties by inducing apoptosis in cancer cells. The compound has been tested against several cancer cell lines, showing promising results in inhibiting cell proliferation and promoting cell death. Mechanistic studies suggest that it may act through the modulation of signaling pathways involved in cancer progression .
Anti-inflammatory Effects
The anti-inflammatory potential of this compound has also been explored. It has been found to reduce the production of pro-inflammatory cytokines and inhibit inflammatory pathways, making it a candidate for treating inflammatory diseases .
Agricultural Applications
Fungicides
In agriculture, this compound can be utilized as a fungicide. Its efficacy against plant pathogens suggests that it could be developed into a crop protection agent. The triazole structure is particularly effective against a wide range of fungal diseases affecting crops, thereby enhancing agricultural productivity .
Herbicidal Properties
Recent studies have indicated that triazole derivatives may exhibit herbicidal activity. This could provide an alternative approach to managing weeds in agricultural settings while minimizing the environmental impact associated with traditional herbicides .
Material Science Applications
Photosensitive Resins
The compound has potential applications in the development of photosensitive resin compositions used in electronics and photolithography. Its chemical structure allows for modifications that can enhance the performance characteristics of these materials, such as lower dielectric constants and improved thermal stability .
Polymer Chemistry
In polymer chemistry, this compound can be incorporated into polymer matrices to impart specific properties such as increased mechanical strength or enhanced thermal resistance. This application is particularly relevant in developing advanced materials for industrial uses .
Case Studies
Case Study 1: Antifungal Efficacy
A study conducted by Alizadeh et al. (2021) evaluated various triazole derivatives' antifungal activities against Candida species. The results indicated that compounds with similar structures to this compound exhibited significant antifungal activity with low minimum inhibitory concentrations (MICs) .
Case Study 2: Anti-inflammatory Mechanisms
Research published by Abdel-Wahab et al. (2024) focused on the anti-inflammatory effects of triazole derivatives. The study highlighted that specific modifications to the triazole ring could enhance anti-inflammatory properties while reducing cytotoxicity to normal cells .
Properties
IUPAC Name |
1-(4-propan-2-yloxyphenyl)-5-propyltriazole-4-carboxylic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19N3O3/c1-4-5-13-14(15(19)20)16-17-18(13)11-6-8-12(9-7-11)21-10(2)3/h6-10H,4-5H2,1-3H3,(H,19,20) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KWCUEZZELSWOLA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1=C(N=NN1C2=CC=C(C=C2)OC(C)C)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19N3O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
289.33 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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